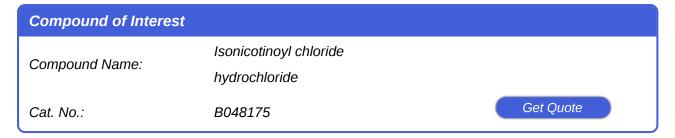


Synthesis of Isonicotinoyl Chloride Hydrochloride from Isonicotinic Acid: A Technical Guide

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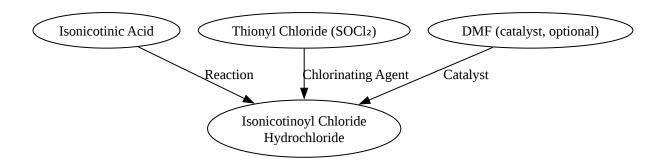
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of **isonicotinoyl chloride hydrochloride** from isonicotinic acid. This key intermediate is widely utilized in the pharmaceutical and agrochemical industries for the development of a diverse range of bioactive compounds, most notably in the production of anti-tuberculosis agents.[1] This document outlines the prevalent synthetic methodologies, detailed experimental protocols, and critical process parameters, presenting quantitative data in a clear, comparative format.

Core Synthesis Pathway

The primary and most widely employed method for the preparation of **isonicotinoyl chloride hydrochloride** involves the reaction of isonicotinic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[2][3] The reaction proceeds via the conversion of the carboxylic acid group into a more reactive acyl chloride. The pyridine nitrogen of the isonicotinic acid is basic enough to be protonated by the hydrogen chloride (HCl) generated during the reaction, leading to the formation of the hydrochloride salt of the product. In some procedures, a catalyst such as N,N-dimethylformamide (DMF) is used to facilitate the reaction.[4][5]





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Caption: General reaction scheme for the synthesis of **isonicotinoyl chloride hydrochloride**.

Comparative Analysis of Synthetic Protocols

The following table summarizes various reported experimental conditions for the synthesis of **isonicotinoyl chloride hydrochloride**, allowing for an easy comparison of key reaction parameters.



Parameter	Method 1	Method 2	Method 3	Method 4
Chlorinating Agent	Thionyl chloride	Thionyl chloride	Thionyl chloride	Thionyl chloride
Catalyst	None specified	N,N- dimethylformami de (DMF)	None specified	Methanol (solvent)
Reaction Temperature	Reflux	Room temperature (initially), then ~40°C	Reflux	70°C
Reaction Time	1.5 hours	30 minutes	9 hours	10 hours
Solvent for Precipitation/Wa shing	Diethyl ether	Diethyl ether	Not specified	Not specified
Reported Yield	Not explicitly stated for the hydrochloride salt	98%	Not specified	Not specified
Reference	PrepChem.com[6]	MDPI[4]	Supporting Information[7]	Guidechem[2]

Detailed Experimental Protocols

Below are detailed methodologies for two common procedures for the synthesis of **isonicotinoyl chloride hydrochloride**.

Protocol 1: Synthesis using Thionyl Chloride with Reflux

This protocol is a widely cited method for producing **isonicotinoyl chloride hydrochloride**.

Materials:

Isonicotinic acid



- Thionyl chloride (SOCl₂)
- Dry diethyl ether

Equipment:

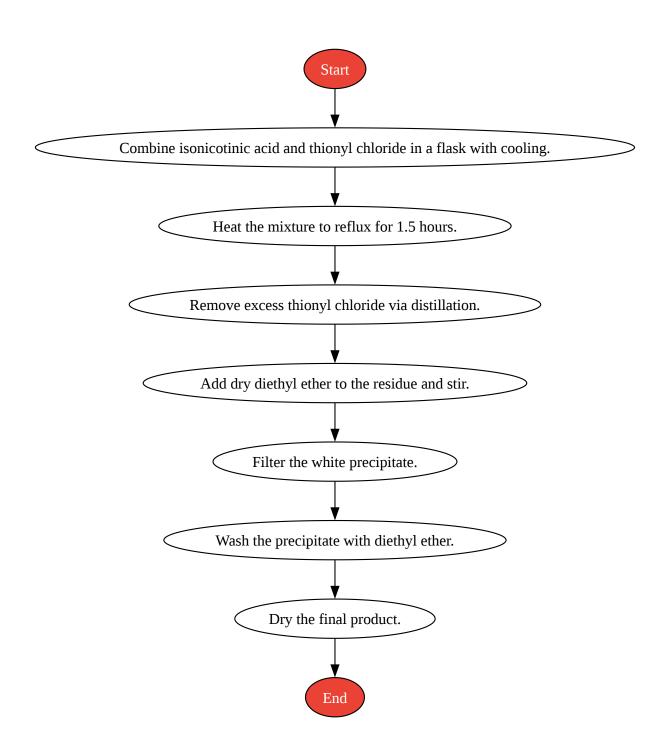
- Round-bottom flask (1 L)
- Reflux condenser
- Calcium chloride drying tube
- Ice bath
- Oil bath
- Stirring apparatus
- Filtration apparatus

Procedure:

- In a 1-liter round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 123 g (1 mol) of isonicotinic acid.
- While cooling the flask in an ice bath, add 250 ml of thionyl chloride all at once. An
 exothermic reaction will occur, lasting for approximately ten minutes.[6]
- After the initial exothermic reaction subsides, heat the mixture to reflux using an oil bath for one and a half hours.
- After the reflux period, remove the excess thionyl chloride by distillation.
- To the crystalline residue, add 100 ml of dry diethyl ether and stir the mixture.[6]
- A white precipitate of isonicotinoyl chloride hydrochloride will form.[6]
- Filter the precipitate and wash it with an additional 50 ml of diethyl ether.



• Dry the product to yield isonicotinoyl chloride hydrochloride.[6]



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Caption: Experimental workflow for the synthesis using thionyl chloride with reflux.

Protocol 2: DMF-Catalyzed Synthesis at Room Temperature

This method utilizes a catalytic amount of DMF to facilitate the reaction at a lower temperature.

Materials:

- Isonicotinic acid
- Thionyl chloride (SOCl₂)
- N,N-dimethylformamide (DMF)
- · Diethyl ether

Equipment:

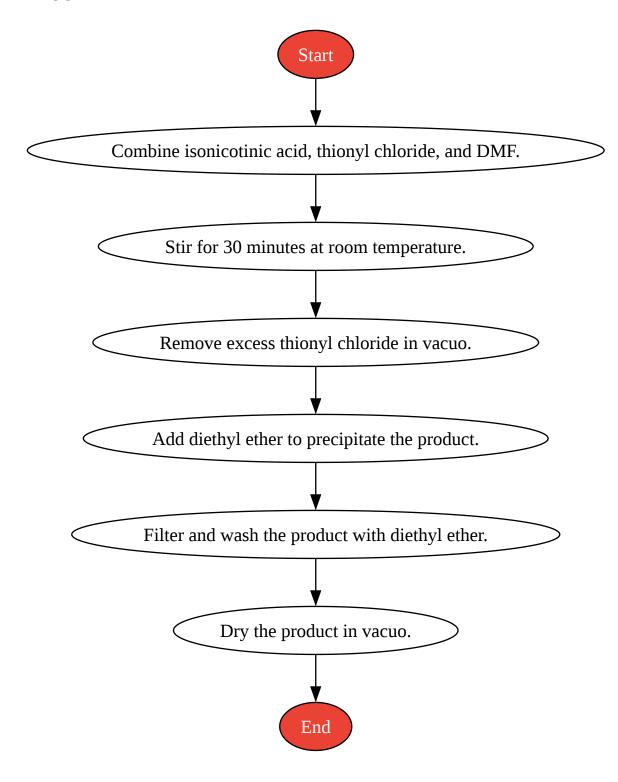
- Stirred reaction vessel
- Apparatus for vacuum removal of solvent
- Filtration apparatus

Procedure:

- To a stirred mixture of isonicotinic acid (24.6 g; 0.2 mol), add thionyl chloride (60 mL) carefully.[4]
- Add DMF (1 mL) to the mixture. A lively evolution of gas will commence.[4]
- Continue stirring for 30 minutes, during which all the acid will dissolve, and the temperature will rise to approximately 40°C.[4]
- Remove the excess thionyl chloride in vacuo.[4]
- Stir 200 mL of diethyl ether into the residue to precipitate the crude product.[4]



• Filter the product, wash with diethyl ether, and dry in vacuo at 40°C.[4] This yields white crystals of **isonicotinoyl chloride hydrochloride**. A yield of 98% has been reported for this method.[4]



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Caption: Experimental workflow for the DMF-catalyzed synthesis.

Product Characterization

The synthesized **isonicotinoyl chloride hydrochloride** is typically a white to off-white or beige crystalline powder.[1][8] It is sensitive to moisture and should be stored in a sealed container in a cool, dry place.[2][8]

Physical and Chemical Properties:

Molecular Formula: C₆H₄ClNO·HCl[1] or C₆H₅Cl₂NO[9]

Molecular Weight: 178.01 g/mol [1][9]

Melting Point: 159-162 °C[1]

Solubility: Soluble in methanol.[2][8] It has low solubility in water.[2]

CAS Number: 39178-35-3[1][9]

Safety Precautions

Isonicotinoyl chloride hydrochloride is a corrosive compound that can cause severe skin burns and eye damage.[9] Thionyl chloride is also highly corrosive and reacts violently with water, releasing hazardous gases. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Care should be taken to avoid inhalation of dust and vapors.

Applications in Drug Development

Isonicotinoyl chloride hydrochloride serves as a crucial heterocyclic building block in the synthesis of a variety of pharmaceutical compounds.[2][10] Its high reactivity as an acylating agent makes it an invaluable intermediate for introducing the isonicotinoyl moiety into larger molecules.[2] This is particularly significant in the development of anti-tuberculosis drugs and other therapeutic agents.[1] It is also utilized in the synthesis of agrochemicals, such as pesticides and herbicides.[1] Furthermore, its utility extends to bioconjugation applications,



where it can be used to link biomolecules, which is important for drug delivery systems and diagnostic tools.[1]

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